N-(6-methoxypyridin-3-yl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide

Description

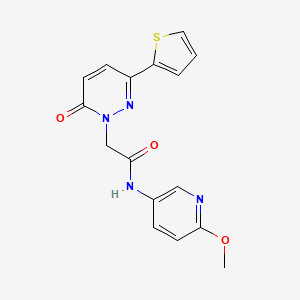

N-(6-Methoxypyridin-3-yl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide is a heterocyclic compound featuring a pyridazinone core substituted with a thiophen-2-yl group at position 3 and an acetamide side chain at position 1. The acetamide moiety is further functionalized with a 6-methoxypyridin-3-yl group. This structure combines pyridazinone’s electron-deficient aromatic system with the sulfur-containing thiophene ring and the polar methoxypyridine unit, rendering it a candidate for pharmaceutical applications, particularly in enzyme inhibition or anticancer research.

Properties

Molecular Formula |

C16H14N4O3S |

|---|---|

Molecular Weight |

342.4 g/mol |

IUPAC Name |

N-(6-methoxypyridin-3-yl)-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide |

InChI |

InChI=1S/C16H14N4O3S/c1-23-15-6-4-11(9-17-15)18-14(21)10-20-16(22)7-5-12(19-20)13-3-2-8-24-13/h2-9H,10H2,1H3,(H,18,21) |

InChI Key |

FHAONYRRXWIOLD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CS3 |

Origin of Product |

United States |

Biological Activity

N-(6-methoxypyridin-3-yl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide is a compound of increasing interest due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a pyridine ring, a thiophene moiety, and an acetamide group. Its molecular formula is , with a molecular weight of approximately 285.34 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

Enzyme Inhibition

Research indicates that the compound may act as an inhibitor for certain enzymes involved in metabolic pathways. Specifically, its structure suggests it could interact with kinases or phosphatases, though specific targets have yet to be definitively identified. The inhibition of these enzymes can lead to altered cellular signaling pathways, which may contribute to its therapeutic effects.

Receptor Modulation

The compound's ability to modulate receptor activity is also under investigation. Given the presence of the methoxypyridine and thiophene groups, it may influence G-protein coupled receptors (GPCRs) or other membrane-bound receptors, potentially leading to changes in cellular responses.

Absorption and Distribution

Predictions based on its chemical structure suggest that this compound has high gastrointestinal absorption. Furthermore, it is expected to cross the blood-brain barrier due to its lipophilic nature, indicating potential central nervous system (CNS) activity.

Metabolism and Excretion

While specific metabolic pathways remain to be elucidated, preliminary data suggest that the compound is not a substrate for P-glycoprotein, indicating limited efflux from cells and potentially prolonged bioavailability.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, derivatives similar to this compound have shown significant activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM in various assays . Such findings suggest that this compound could be developed further as a novel anti-tubercular drug.

Cytotoxicity Profiles

In vitro studies assessing cytotoxicity have indicated that the compound exhibits low toxicity towards human cell lines such as HEK-293 . This property is crucial for therapeutic applications, as it suggests a favorable safety profile for further development.

Case Studies and Research Findings

Comparison with Similar Compounds

Pyridazinone Derivatives with Aryl Substituents

Several pyridazinone-based compounds in the evidence share the 6-oxo-pyridazin-1(6H)-yl backbone but differ in substituents:

Key Differences :

- The thiophen-2-yl group at position 3 introduces sulfur-mediated π-stacking interactions, distinct from phenyl/piperazinyl groups in analogs .

Acetamide vs. Hydrazide Functionalization

Hydrazide derivatives dominate the evidence (e.g., Compounds 5–21 in ), but acetamide analogs provide critical comparisons:

- Compound 8a () : N-(4-Bromophenyl)-2-{3-methyl-5-[4-(methylthio)benzyl]-6-oxo-pyridazin-1(6H)-yl}acetamide.

- Substituents: Methylthio-benzyl group at position 5; bromophenyl acetamide.

- Synthesis: 10% yield via acetylation; Mp unspecified.

- Compound 10 (): N-[2-(4-Hydroxyphenyl)ethyl]-2-(1-isopropylindol-3-yl)acetamide. Substituents: Indole and hydroxyphenyl groups (non-pyridazinone). Activity: Acetylcholinesterase inhibition (IC₅₀ ~1.2 μM) .

Key Differences :

- Hydrazides (e.g., Compounds 8–11) exhibit lower thermal stability (Mp 200–250°C) compared to acetamides, which may have higher solubility due to reduced crystallinity .

Thiophene vs. Other Heterocycles

The thiophen-2-yl group distinguishes the target compound from analogs with phenyl or pyridyl substituents:

- Compound I (): N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. Substituents: Dual thiophene units. Spectral IR peaks at 2,235 cm⁻¹ (C≡N); ¹H NMR δ 7.35–7.45 (thiophene protons).

- Compound 7a (): 2-{3-Methyl-5-[4-(methylthio)benzyl]-6-oxopyridazin-1(6H)-yl}acetic acid. Substituents: Methylthio-benzyl group. Activity: Not reported, but sulfur atoms may enhance bioavailability .

Key Differences :

- Thiophene’s electron-rich nature may alter the pyridazinone core’s electronic profile, affecting binding to biological targets.

- Compared to cyanothiophene (), the target compound’s methoxypyridine moiety offers distinct hydrogen-bonding capabilities .

Data Tables

Table 1: Physical and Spectral Properties of Selected Analogs

| Compound ID | Core Structure | Substituents (Position 3) | Functional Group | Mp (°C) | Molecular Weight | Key IR Peaks (cm⁻¹) |

|---|---|---|---|---|---|---|

| Target Compound | Pyridazinone | Thiophen-2-yl | Acetamide | N/A | ~387* | Predicted: 1,650 (C=O) |

| Compound 8 (Ev1) | Pyridazinone | 4-Phenylpiperazinyl | Hydrazide | 238–239 | 529.2 | 3,250 (N–H), 1,680 (C=O) |

| Compound 15 (Ev6) | Pyridazinone | 4-(4-Cl-Ph)piperazinyl | Hydrazide | 238–239 | 487 | 3,250 (N–H), 1,680 (C=O) |

| Compound 8a (Ev9) | Pyridazinone | 4-(MeS)-benzyl | Acetamide | N/A | 485 | N/A |

| Compound I (Ev8) | Acetamide | Thiophen-2-yl | Acetamide | N/A | 290 | 2,235 (C≡N) |

*Estimated based on structural similarity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.